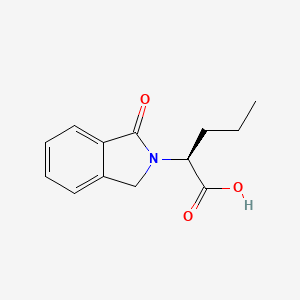

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

説明

(S)-2-(1-Oxoisoindolin-2-yl)pentanoic acid is a chiral compound featuring an isoindolinone core linked to a pentanoic acid moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to caspase inhibitors and apoptotic modulators .

特性

分子式 |

C13H15NO3 |

|---|---|

分子量 |

233.26 g/mol |

IUPAC名 |

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1 |

InChIキー |

RPDPHEZMQVNFNN-NSHDSACASA-N |

異性体SMILES |

CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |

正規SMILES |

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(S)-2-(1-オキソイソインドリン-2-イル)ペンタン酸の合成は、通常、以下の手順が含まれます。

イソインドリノン核の形成: イソインドリノン核は、酸性または塩基性条件下で、o-アミノ安息香酸アミドとアルデヒドまたはケトンを環化させることによって合成できます。

ペンタン酸側鎖の導入: ペンタン酸側鎖は、適切なハロアルカンを用いたアルキル化反応またはグリニャール試薬を用いた反応に続いて酸化を行うことで導入できます。

工業生産方法

(S)-2-(1-オキソイソインドリン-2-イル)ペンタン酸の工業生産方法は、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を含む場合があります。これらの方法には、多くの場合、以下が含まれます。

触媒水素化: 中間体を還元するため。

クロマトグラフィー精製: 反応混合物から目的物を分離するため。

化学反応の分析

科学研究への応用

(S)-2-(1-オキソイソインドリン-2-イル)ペンタン酸は、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセス開発に使用されています。

科学的研究の応用

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

(R)-2-(1-オキソイソインドリン-2-イル)ペンタン酸: 異なる生物活性を持つ可能性のある、この化合物のエナンチオマー。

2-(1-オキソイソインドリン-2-イル)ブタン酸: より短い側鎖を持つ類似化合物。

2-(1-オキソイソインドリン-2-イル)ヘキサン酸: より長い側鎖を持つ類似化合物。

ユニークさ

(S)-2-(1-オキソイソインドリン-2-イル)ペンタン酸は、特定のキラル配置とイソインドリノン部分の存在により、ユニークです。このユニークさは、その類似体と比較して、異なる生物活性と化学反応性を生み出す可能性があります。

類似化合物との比較

THPA [(S)-3-((S)-2-(6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic Acid]

- Structural Differences: THPA incorporates a 2,3-dihydrobenzo[b][1,4]dioxin substituent on the isoindolinone ring and a tetrafluorophenoxy group on the pentanoic acid chain. These modifications enhance its lipophilicity and target specificity.

- Biological Activity :

THPA acts as a pan-caspase inhibitor, reducing reactive oxygen species (ROS)-induced apoptosis in human dermal papilla cells (hDPCs). In vitro studies show a 45% reduction in apoptotic cells at 10 μM and significant downregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) . - Key Data: Property THPA (S)-2-(1-Oxoisoindolin-2-yl)pentanoic Acid Molecular Formula C₃₄H₂₉F₄N₃O₈ C₁₃H₁₅NO₃ IC₅₀ (Caspase-3) 0.8 μM (pan-caspase inhibition) Not reported Apoptosis Reduction 45% at 10 μM No data available

(2S)-4-Methyl-2-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid

- Structural Differences: A methyl group at the 4-position of the pentanoic acid chain distinguishes this compound.

- Biological Activity: Primarily studied for its crystallographic properties, this compound exhibits intermolecular interactions (O–H···O, C–H···O) that stabilize its structure.

5-(1-Oxoisoindolin-2-yl)pentanoic Acid

- Structural Differences: The isoindolinone moiety is attached to the 5-position of the pentanoic acid chain, altering the spatial orientation of the pharmacophore.

- Biological Activity: Limited data exist, but its high similarity (0.98) to the parent compound suggests overlapping biological pathways, possibly in oxidative stress modulation .

Structural and Functional Analysis of Key Derivatives

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (e.g., Fluorophenoxy in THPA): Enhance binding to caspase active sites via hydrophobic and π-π interactions. The tetrafluorophenoxy group in THPA increases metabolic stability .

- Alkyl Chains (e.g., Methyl in 4-Methyl Derivative) :

May reduce solubility but improve membrane permeability. The methyl group in the 4-methyl derivative could hinder rotational freedom, affecting target engagement .

生物活性

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid side chain linked to an isoindolinone moiety, characterized by the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. The isoindolinone structure is crucial for its biological interactions and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties by modulating oxidative stress pathways. It has been observed to inhibit caspase activity, which plays a significant role in reducing apoptosis in cells exposed to oxidative stress.

- Antioxidant Properties : The ability of this compound to reduce oxidative damage suggests potential applications in treating neurodegenerative diseases and conditions characterized by oxidative stress.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in apoptotic pathways. By inhibiting caspases, it may prevent cell death under oxidative stress conditions, indicating its therapeutic potential for various diseases linked to oxidative damage .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-(1-oxoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Enantiomer with potentially different biological activities |

| 2-(1-oxoisoindolin-2-yl)butanoic acid | C12H13NO3 | Shorter side chain |

| 2-(1-oxoisoindolin-2-yl)hexanoic acid | C14H17NO3 | Longer side chain |

| 4-methyl-2-(1-ketoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Contains a keto group instead of an oxo group |

The unique chiral configuration and isoindolinone moiety contribute to the distinct biological activities of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Cellular Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent inhibition of apoptosis, supporting its potential use as a neuroprotective agent.

- Impact on Oxidative Stress Pathways : Further investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including the activation of antioxidant response elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。